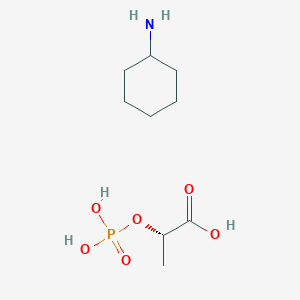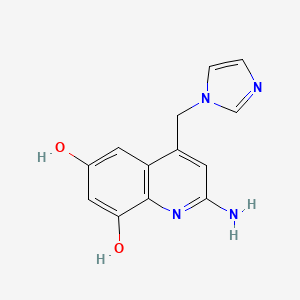
2-(tert-Butyl)-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-1H-indol-5-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the tert-butyl group in this compound enhances its stability and reactivity, making it a valuable molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1H-indol-5-ol typically involves the introduction of the tert-butyl group into the indole ring. One common method is the alkylation of indole derivatives using tert-butyl halides under basic conditions. For example, the reaction of indole with tert-butyl chloride in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(tert-Butyl)-1H-indole-5-one, while reduction can produce 2-(tert-Butyl)-1H-indoline.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-1H-indol-5-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl)-1H-indole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(tert-Butyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group, which alters its chemical properties and reactivity.
2-(tert-Butyl)-1H-indole-5-carboxaldehyde: Contains an aldehyde group, making it useful in different synthetic applications.
Uniqueness
2-(tert-Butyl)-1H-indol-5-ol is unique due to the presence of both the tert-butyl and hydroxyl groups. This combination enhances its stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-tert-butyl-1H-indol-5-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11-7-8-6-9(14)4-5-10(8)13-11/h4-7,13-14H,1-3H3 |
Clave InChI |
PBMZKVLWKYYHOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



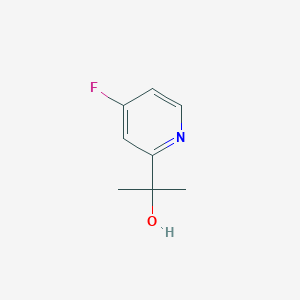
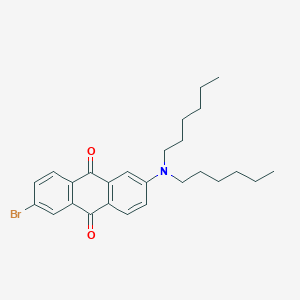

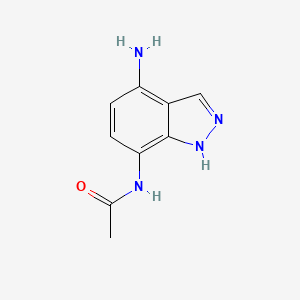
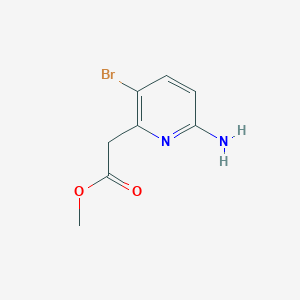
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)

